Benzenemethanamine, 2-chloro-N-methyl-

Description

The exact mass of the compound Benzenemethanamine, 2-chloro-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenemethanamine, 2-chloro-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-chloro-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

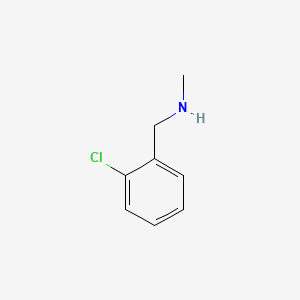

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGZVQKFSFNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059106 | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-64-4 | |

| Record name | 2-Chloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for Benzenemethanamine, 2-chloro-N-methyl-, a substituted benzylamine derivative. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development.

Chemical and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine) is a chlorinated aromatic amine. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-chlorophenyl)-N-methylmethanamine[1] |

| CAS Number | 94-64-4[1][2][3] |

| Molecular Formula | C₈H₁₀ClN[1][3] |

| Molecular Weight | 155.62 g/mol [1][2][3] |

| InChI Key | DIWGZVQKFSFNLH-UHFFFAOYSA-N[2] |

| SMILES | CNCc1ccccc1Cl[2] |

| Synonyms | 2-Chlorobenzylmethylamine, N-Methyl-2-chlorobenzylamine, (2-Chlorobenzyl)methylamine[1] |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 225-226 °C (lit.)[2][4] |

| Density | 1.110 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index (n20/D) | 1.5430 (lit.)[2][4] |

| Flash Point | 98 °C (208.4 °F) - closed cup[2] |

Synthesis and Purification

A common method for the synthesis of secondary N-methylamines such as Benzenemethanamine, 2-chloro-N-methyl- is through the reductive amination of the corresponding aldehyde.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 2-Chloro-N-methylbenzylamine Hydrochloride from 2-chlorobenzaldehyde.

Materials:

-

2-chlorobenzaldehyde

-

N-Boc-N-methylamine

-

Chlorodimethylsilane (Me₂SiHCl)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile, add chlorodimethylsilane (3 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the starting aldehyde, add methanol (5 equivalents) to the reaction mixture.

-

Heat the mixture to 40 °C.

-

After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure.

-

To the resulting solid, add diethyl ether and stir vigorously.

-

Filter the solid, wash with diethyl ether and hexane to yield 2-Chloro-N-methylbenzylamine Hydrochloride.

Purification:

The crude product can be purified by recrystallization. For the free base, purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow

Synthetic workflow for 2-Chloro-N-methylbenzylamine Hydrochloride.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

Table 3: NMR Spectroscopic Data for 2-Chloro-N-methylbenzylamine Hydrochloride

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.64 | dd | 1.8, 7.4 | Ar-H |

| 7.55 | dd | 1.3, 7.9 | Ar-H | |

| 7.50–7.42 | m | Ar-H | ||

| 4.38 | s | CH₂ | ||

| 2.78 | s | CH₃ | ||

| ¹³C NMR | 135.8 | Ar-C | ||

| 133.3 | Ar-C | |||

| 132.6 | Ar-C | |||

| 131.2 | Ar-C | |||

| 130.4 | Ar-C | |||

| 129.0 | Ar-C | |||

| 50.7 | CH₂ | |||

| 33.6 | CH₃ |

Note: NMR data is for the hydrochloride salt in MeOD, as reported in the literature.

Biological Activity and Pharmacological Profile

Information regarding the biological activity of Benzenemethanamine, 2-chloro-N-methyl- in peer-reviewed scientific literature is limited. One commercial supplier suggests that the compound has been shown to have antihypertensive activity and may act as a phosphodiesterase inhibitor, potentially through increasing cAMP levels and suppressing the renin-angiotensin system. However, these claims are not substantiated by published, peer-reviewed experimental data.

Due to the lack of detailed and verified biological data, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological effects and mechanism of action of this compound.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as a hazardous substance.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of Benzenemethanamine, 2-chloro-N-methyl-: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine). This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] This guide will focus on the most prevalent and efficient synthesis pathway, reductive amination, providing detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.

Core Synthesis Pathway: Reductive Amination

The primary route for the synthesis of 2-chloro-N-methylbenzylamine is the reductive amination of 2-chlorobenzaldehyde with methylamine.[2][3] This method is widely employed due to its efficiency and operational simplicity.[4] The reaction proceeds in two main steps: the formation of an imine intermediate through the nucleophilic addition of methylamine to the carbonyl group of 2-chlorobenzaldehyde, followed by the reduction of the imine to the corresponding secondary amine.[5][6]

The overall transformation can be represented as follows:

2-Chlorobenzaldehyde + Methylamine → [Imine Intermediate] → 2-chloro-N-methylbenzylamine

A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and silanes like chlorodimethylsilane (Me2SiHCl).[2][3][4] The choice of reducing agent can influence the reaction conditions and yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride via reductive amination using chlorodimethylsilane as the reducing agent.

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzaldehyde | [2] |

| Reagents | N-Boc-N-methylamine, Me2SiHCl | [2] |

| Product | 2-Chloro-N-methylbenzylamine Hydrochloride | [2] |

| Yield | 82% | [2] |

| Form | White solid | [2] |

Experimental Protocol

The following is a detailed methodology for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride, adapted from a peer-reviewed protocol.[2]

Materials:

-

2-Chlorobenzaldehyde

-

N-Boc-N-methylamine

-

Chlorodimethylsilane (Me2SiHCl)

-

Methanol (MeOD for NMR)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzaldehyde in an anhydrous solvent.

-

Addition of Amine: Add N-Boc-N-methylamine to the solution. The Boc-protected amine is used to control the reactivity and is subsequently removed.

-

Addition of Reducing Agent: Slowly add chlorodimethylsilane (Me2SiHCl) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification and Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data: [2]

-

¹H NMR (500 MHz, MeOD): δ 7.64 (dd, J = 1.8, 7.4 Hz, 1H), 7.55 (dd, J = 1.3, 7.9 Hz, 1H), 7.50–7.42 (m, 2H), 4.38 (s, 2H), 2.78 (s, 3H).

-

¹³C{¹H} NMR (125 MHz, MeOD): δ 135.8, 133.3, 132.6, 131.2, 130.4, 129.0, 50.7, 33.6.

-

HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0573.

Synthesis Pathway Diagram

The following diagram illustrates the reductive amination pathway for the synthesis of 2-chloro-N-methylbenzylamine.

Caption: Reductive amination of 2-chlorobenzaldehyde with methylamine.

Alternative Synthesis Strategies

While reductive amination is the most direct approach, other methods can be considered:

-

N-Alkylation of 2-Chlorobenzylamine: This two-step process involves the initial synthesis of 2-chlorobenzylamine, followed by N-methylation using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate). The synthesis of 2-chlorobenzylamine can be achieved from 2-chlorobenzyl chloride.[7][8][9]

-

From 2-Chloro-benzyl bromide: A related N,N-dimethylated compound has been synthesized via the amination of 2-chloro-benzyl bromide, suggesting a similar route could be adapted for the N-methyl analog.[10]

This guide provides a foundational understanding of the synthesis of Benzenemethanamine, 2-chloro-N-methyl-. The detailed protocol and accompanying data are intended to support the practical application of this synthesis in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl- (CAS 94-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological significance of Benzenemethanamine, 2-chloro-N-methyl-, with the CAS number 94-64-4. This document is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-Chloro-N-methylbenzylamine, is a chlorinated derivative of N-methylbenzylamine.[1][2] It is a chemical intermediate used in various chemical synthesis studies.[1][3]

Table 1: Chemical Identifiers [4][5][6]

| Identifier | Value |

| CAS Number | 94-64-4 |

| Molecular Formula | C₈H₁₀ClN |

| IUPAC Name | 1-(2-chlorophenyl)-N-methylmethanamine |

| Synonyms | 2-Chlorobenzylmethylamine, o-Chloro-N-methylbenzylamine, N-Methyl-2-chlorobenzylamine |

| InChI | 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |

| InChIKey | DIWGZVQKFSFNLH-UHFFFAOYSA-N |

| SMILES | CNCc1ccccc1Cl |

Table 2: Physicochemical Properties [2][6][7][8]

| Property | Value |

| Molecular Weight | 155.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 225-226 °C (lit.) |

| Density | 1.110 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5430 (lit.) |

| Flash Point | 98 °C (208.4 °F) - closed cup |

| XLogP3 | 2.11 |

Synthesis

A common method for the synthesis of N-methylbenzylamines is through reductive amination. The synthesis of the hydrochloride salt of 2-chloro-N-methylbenzylamine has been reported via the reductive amination of 2-chlorobenzaldehyde with N-Boc-N-methylamine using dimethylsilane as the reducing agent.[9]

Experimental Protocol: Reductive Amination[9]

-

To a solution of 2-chlorobenzaldehyde (0.50 mmol) in acetonitrile (1.0 mL) at 25 °C, add N-Boc-N-methylamine (0.75 mmol) and dimethylsilane (1.5 mmol).

-

Stir the reaction mixture at 25 °C for 8 hours.

-

Upon completion, add methanol (0.20 mL) to the reaction mixture.

-

The resulting secondary amine can be isolated as the hydrochloride salt.

Analytical Methods

The analysis of Benzenemethanamine, 2-chloro-N-methyl- and related compounds can be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[10]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity).

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-methylbenzylamine derivatives.[11]

-

GC Column: A non-polar capillary column such as an Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable.

-

Carrier Gas: Ultra-high purity helium at a constant flow rate (e.g., 0.8 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 40 °C) for a few minutes, then ramp up at a controlled rate (e.g., 8 °C/min) to a final temperature (e.g., 300 °C) and hold for a few minutes.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

References

- 1. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 3. scbt.com [scbt.com]

- 4. Benzenemethanamine, 2-chloro-N-methyl- | C8H10ClN | CID 66754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibitory spectrum of alpha 2-plasmin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenamine, 2-chloro-N-methyl- | C7H8ClN | CID 136736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

Benzenemethanamine, 2-chloro-N-methyl- is a substituted benzylamine derivative. The core structure consists of a benzene ring substituted with a chlorine atom at the ortho (2-) position and a methylaminomethyl group.

Molecular Formula: C₈H₁₀ClN[1][2]

Molecular Weight: 155.62 g/mol [1][2][3][4][5]

CAS Registry Number: 94-64-4[1][2][3][4][5]

Synonyms:

-

(2-Chlorophenyl)methyl(methyl)amine[1]

A 2D representation of the molecular structure is provided in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of Benzenemethanamine, 2-chloro-N-methyl- is presented in the table below.

| Property | Value | Reference |

| Physical State | Liquid | [6] |

| Boiling Point | 83-84 °C at 2 Torr | [1][2] |

| 225-226 °C (lit.) | [4] | |

| Density | 1.1 ± 0.1 g/cm³ | [1][2] |

| 1.110 g/mL at 25 °C (lit.) | [4] | |

| Refractive Index (n20/D) | 1.532 | [1][2] |

| 1.5430 (lit.) | [4] | |

| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |

| Solubility | Somewhat soluble in water | [6] |

Synthesis Methodology

The primary synthetic route to Benzenemethanamine, 2-chloro-N-methyl- is through the reductive amination of 2-chlorobenzaldehyde with methylamine.[3][7][8] This method involves the formation of an intermediate imine, which is then reduced to the final amine product.[7][8]

The general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of Benzenemethanamine, 2-chloro-N-methyl- via reductive amination.

Materials:

-

2-Chlorobenzaldehyde

-

Methylamine (e.g., as a solution in a suitable solvent or as a salt)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[4][8]

-

Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like dichloromethane or acetonitrile)[3][4]

-

Acid catalyst (optional, e.g., acetic acid) to facilitate imine formation[9]

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent or a slight excess of methylamine to the solution.

-

If an acid catalyst is used, it should be added at this stage.

-

Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise to the reaction mixture, while maintaining the temperature (e.g., with an ice bath) to control any exothermic reaction.

-

Common reducing agents for this step include sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of any remaining aldehyde.[8]

-

The reaction is stirred until the reduction is complete, as determined by an appropriate analytical method.

-

-

Work-up and Purification:

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.[9]

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.[9]

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Spectroscopic Characterization

The structure of the synthesized Benzenemethanamine, 2-chloro-N-methyl- can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR data for the hydrochloride salt of Benzenemethanamine, 2-chloro-N-methyl- in methanol-d₄ (MeOD).[3]

| ¹H NMR (500 MHz, MeOD) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | 7.64 | dd | 1.8, 7.4 | 1H |

| Aromatic CH | 7.55 | dd | 1.3, 7.9 | 1H |

| Aromatic CH | 7.50–7.42 | m | 2H | |

| -CH₂- | 4.38 | s | 2H | |

| -CH₃ | 2.78 | s | 3H |

| ¹³C NMR (125 MHz, MeOD) | Chemical Shift (δ, ppm) |

| Aromatic C | 135.8 |

| Aromatic C | 133.3 |

| Aromatic C | 132.6 |

| Aromatic C | 131.2 |

| Aromatic C | 130.4 |

| Aromatic C | 129.0 |

| -CH₂- | 50.7 |

| -CH₃ | 33.6 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Further characterization can be achieved through IR spectroscopy and mass spectrometry. The IR spectrum would be expected to show characteristic peaks for N-H stretching (for the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin irritation and serious eye damage.[1][2][4] It may also cause respiratory irritation.[1][2][4]

Precautionary Measures:

-

Handle in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Applications

Benzenemethanamine, 2-chloro-N-methyl- is primarily used as a chemical intermediate in organic synthesis.[3] Its structure makes it a valuable building block for the synthesis of more complex molecules, potentially including pharmacologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. 2-Chloro-N-methylbenzylamine 97 94-64-4 [sigmaaldrich.com]

- 6. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

Spectroscopic Profile of Benzenemethanamine, 2-chloro-N-methyl-: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine), with CAS number 94-64-4. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Benzenemethanamine, 2-chloro-N-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data has been predicted using a validated computational model due to the limited availability of experimentally assigned public data. These predictions are intended to provide a close approximation of the expected spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H |

| ~7.25-7.35 | m | 2H | Ar-H |

| ~7.15-7.20 | m | 1H | Ar-H |

| ~3.75 | s | 2H | -CH₂- |

| ~2.45 | s | 3H | -CH₃ |

| ~1.50 | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C (quaternary) |

| ~134.0 | Ar-C (quaternary, C-Cl) |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~55.0 | -CH₂- |

| ~36.0 | -CH₃ |

Infrared (IR) Spectroscopy

The following data is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Medium | Aliphatic C-H stretch |

| 1580-1610 | Medium-Strong | Aromatic C=C stretch |

| 1450-1500 | Medium-Strong | Aromatic C=C stretch |

| 1000-1250 | Medium-Strong | C-N stretch |

| 750-800 | Strong | C-Cl stretch / Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The following data is based on a Gas Chromatography-Mass Spectrometry (GC/MS) analysis with Electron Ionization (EI).[2]

Table 4: Key Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 125 | High (Base Peak) | [M - CH₂NH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 44 | High | [CH₃NH=CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of Benzenemethanamine, 2-chloro-N-methyl- is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field homogeneity is optimized by shimming on the locked signal.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a liquid, a small drop of Benzenemethanamine, 2-chloro-N-methyl- is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

The sample is then applied to the crystal, and the sample spectrum is recorded.

-

Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

An average of 16-32 scans is typically performed to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC/MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of Benzenemethanamine, 2-chloro-N-methyl- is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, which is then held for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like Benzenemethanamine, 2-chloro-N-methyl-.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of Benzenemethanamine, 2-chloro-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4), a substituted benzylamine derivative of interest in chemical synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies and best practices for determining its solubility and stability profiles, in accordance with OECD and ICH guidelines. The provided data tables are illustrative, serving as a template for the presentation of experimental results. Detailed experimental protocols and logical workflow diagrams are included to guide researchers in their laboratory investigations.

Introduction

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is a chemical intermediate with potential applications in various fields, including the synthesis of pharmacologically active molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and development. This guide aims to provide a thorough framework for the systematic evaluation of these critical parameters.

Chemical and Physical Properties

A summary of the known physical and chemical properties of Benzenemethanamine, 2-chloro-N-methyl- is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 94-64-4 | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.110 g/mL at 25 °C | [3] |

| Boiling Point | 225-226 °C | [3] |

| Refractive Index | n20/D 1.5430 | [3] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, and overall bioavailability. The following sections outline the protocols for determining the solubility of Benzenemethanamine, 2-chloro-N-methyl- in various solvents.

Illustrative Solubility Data

The following table (Table 2) provides a template for presenting the solubility data of Benzenemethanamine, 2-chloro-N-methyl-. The values are hypothetical and should be replaced with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water (pH 5.0) | 25 | [Data] | OECD 105 |

| Water (pH 7.0) | 25 | [Data] | OECD 105 |

| Water (pH 9.0) | 25 | [Data] | OECD 105 |

| Methanol | 25 | [Data] | Shake-Flask |

| Ethanol | 25 | [Data] | Shake-Flask |

| Acetone | 25 | [Data] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data] | Shake-Flask |

Experimental Protocols for Solubility Determination

This method is used to determine the water solubility of a substance. The flask method is suitable for substances with solubility above 10⁻² g/L.[4][5][6][7]

Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature. After reaching equilibrium, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Shaking apparatus with a constant temperature bath.

-

Centrifuge.

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS).

-

pH meter.

Procedure:

-

Add an excess amount of Benzenemethanamine, 2-chloro-N-methyl- to a known volume of water at the desired pH in a glass flask.

-

Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests should establish this time).

-

After equilibration, cease agitation and allow the solution to stand for a defined period to allow for phase separation.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved substance using a validated analytical method.

-

Perform the experiment in triplicate.

Principle: This method is analogous to the aqueous solubility determination but uses organic solvents.

Procedure:

-

Follow the same procedure as described in section 3.2.1, replacing water with the desired organic solvent (e.g., methanol, ethanol, acetone, DMSO).

-

Ensure the analytical method is validated for the specific solvent system.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]

Illustrative Stability Data

The following tables (Table 3 and Table 4) are templates for presenting stability data. The values are hypothetical and should be replaced with experimental results.

Table 3: Stability under Stressed Conditions (Forced Degradation)

| Condition | Duration | Degradation (%) | Major Degradants |

| 0.1 M HCl (aq) | 24 h | [Data] | [Identify] |

| 0.1 M NaOH (aq) | 24 h | [Data] | [Identify] |

| 3% H₂O₂ (aq) | 24 h | [Data] | [Identify] |

| 60 °C | 48 h | [Data] | [Identify] |

| Photostability (ICH Q1B) | [Specify] | [Data] | [Identify] |

Table 4: Long-Term Stability (ICH Q1A)

| Storage Condition | Time Point (months) | Assay (%) | Appearance |

| 25 °C / 60% RH | 0 | 100.0 | Clear, colorless liquid |

| 3 | [Data] | [Observe] | |

| 6 | [Data] | [Observe] | |

| 12 | [Data] | [Observe] | |

| 40 °C / 75% RH | 0 | 100.0 | Clear, colorless liquid |

| 1 | [Data] | [Observe] | |

| 3 | [Data] | [Observe] | |

| 6 | [Data] | [Observe] |

Experimental Protocols for Stability Assessment

Forced degradation studies are undertaken to identify potential degradation products and to establish degradation pathways.[8]

Principle: The substance is subjected to stress conditions (acid, base, oxidation, heat, light) that are more severe than accelerated stability testing conditions.

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of Benzenemethanamine, 2-chloro-N-methyl- in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Maintain the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

-

At defined time points, withdraw samples, neutralize if necessary, and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store at room temperature or slightly elevated temperature.

-

Analyze samples at various time points.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C).

-

Analyze the compound at different time points for degradation.

-

-

Photostability (ICH Q1B):

-

Expose the compound (in solid state and in solution) to a light source that produces a combination of UV and visible light of a specified intensity.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples for degradation.

-

Principle: These studies are designed to predict the shelf-life of a substance under defined storage conditions.[8][9][10][11]

Procedure:

-

Place multiple batches of Benzenemethanamine, 2-chloro-N-methyl- in a container closure system that simulates the proposed packaging.

-

Store the samples in stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for key quality attributes, including appearance, assay of the active substance, and levels of degradation products.

Caption: Logical Flow for Stability Testing of a Chemical Substance.

Conclusion

This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of Benzenemethanamine, 2-chloro-N-methyl-. Adherence to the outlined standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the successful development and application of this compound in research and industry. It is imperative that all experimental work is conducted with appropriate safety precautions and that all analytical methods are properly validated. The illustrative tables and diagrams serve as practical tools for researchers to design their studies and present their findings in a clear and structured manner.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. filab.fr [filab.fr]

- 5. books.google.cn [books.google.cn]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. database.ich.org [database.ich.org]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. youtube.com [youtube.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide on the Physical Constants of Benzenemethanamine, 2-chloro-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the chemical compound Benzenemethanamine, 2-chloro-N-methyl-. The information is compiled from various chemical databases and scientific literature to aid researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

Benzenemethanamine, 2-chloro-N-methyl-, with the CAS number 94-64-4, is a substituted benzylamine. Its primary application lies in the realm of chemical synthesis.[1][2] The structural and property data for this compound are summarized below.

| Identifier | Value | Reference |

| Chemical Name | Benzenemethanamine, 2-chloro-N-methyl- | [3] |

| Synonyms | 2-Chloro-N-methylbenzylamine, 1-(2-chlorophenyl)-N-methylmethanamine | [2][3] |

| CAS Number | 94-64-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.62 g/mol | [1][2] |

Tabulated Physical Constants

The following table summarizes the key physical constants for Benzenemethanamine, 2-chloro-N-methyl-. These values are critical for experimental design, process scale-up, and safety assessments.

| Physical Constant | Value | Notes |

| Boiling Point | 225-226 °C | at standard atmospheric pressure (lit.) |

| Melting Point | 0 °C | This value is from a single source and may be an estimate. Further experimental verification is recommended.[4] |

| Density | 1.110 g/mL | at 25 °C (lit.) |

| Refractive Index | n20/D 1.5430 | at 20 °C with the sodium D-line (lit.) |

| Solubility | No specific data available. | Benzylamines, in general, exhibit moderate solubility in water and good solubility in organic solvents such as ethanol, ether, and chloroform.[5] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical constants of Benzenemethanamine, 2-chloro-N-methyl- are not extensively published, the following sections describe generalized, standard laboratory procedures that are applicable for these measurements.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination is as follows:

-

Apparatus Setup : A small quantity of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. This assembly is then attached to a thermometer.

-

Heating : The thermometer-tube assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) and heated gently.

-

Observation : As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement : The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method :

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.

-

-

Digital Density Meter :

-

The instrument is calibrated using dry air and distilled water.

-

The sample is injected into the measurement cell.

-

The instrument provides a direct reading of the density at a specified temperature.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus : An Abbe refractometer is commonly used for this measurement.

-

Calibration : The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

Measurement : A few drops of the sample are placed on the prism of the refractometer.

-

Reading : The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Synthesis and Characterization

As this compound is primarily used in chemical synthesis, the following diagram illustrates a typical logical workflow from synthesis to characterization.

Caption: Logical workflow for the synthesis and characterization of Benzenemethanamine, 2-chloro-N-methyl-.

This diagram outlines the general steps starting from the reaction of 2-chlorobenzyl chloride with methylamine, followed by purification of the crude product, and finally, characterization using various spectroscopic methods and determination of its physical constants.[6][7]

References

The Versatile Building Block: A Technical Guide to Benzenemethanamine, 2-chloro-N-methyl- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is a substituted aromatic amine that serves as a valuable starting material and intermediate in the landscape of organic synthesis. Its unique structural features—a reactive secondary amine, a benzyl group amenable to various transformations, and a chlorine substituent that can influence reactivity and be a site for further functionalization—make it a versatile precursor for a range of complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. Key data for Benzenemethanamine, 2-chloro-N-methyl- are summarized below.

| Property | Value |

| CAS Number | 94-64-4[1] |

| Molecular Formula | C₈H₁₀ClN[2] |

| Molecular Weight | 155.62 g/mol [2] |

| Boiling Point | 225-226 °C (lit.) |

| Density | 1.110 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5430 (lit.) |

Safety Information: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

Synthesis of Benzenemethanamine, 2-chloro-N-methyl-

A reliable and efficient synthesis of the starting material is the first step in any synthetic campaign. One common method for the preparation of 2-chloro-N-methylbenzylamine is through the reductive amination of 2-chlorobenzaldehyde.

Experimental Protocol: Reductive Amination for the Synthesis of 2-Chloro-N-methylbenzylamine Hydrochloride[1]

This protocol details the synthesis of the hydrochloride salt of the title compound, a common and stable form for storage and handling.

Materials:

-

2-Chlorobenzaldehyde

-

N-Boc-N-methylamine

-

Dimethylchlorosilane (Me₂SiHCl)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Diethyl ether

-

Hexane

-

Chloroform

Procedure:

-

To a solution of 2-chlorobenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL) at 25 °C, add dimethylchlorosilane (1.5 mmol).

-

Stir the reaction mixture at 25 °C and monitor the reaction progress.

-

Upon completion, add methanol (0.20 mL) and heat the mixture to 40 °C.

-

After the subsequent reaction is complete, concentrate the mixture under reduced pressure.

-

To the resulting solid, add diethyl ether (3.0 mL), stir vigorously, and then filter the solid.

-

Wash the solid with diethyl ether (2.0 mL) and hexane (1.0 mL).

-

Add chloroform (2.0 mL) to the remaining solid and stir vigorously.

-

Filter and dry the solid to yield 2-chloro-N-methylbenzylamine hydrochloride.

Quantitative Data:

Spectroscopic Data:

-

¹H NMR (500 MHz, MeOD): δ 7.64 (dd, J = 1.8, 7.4 Hz, 1H), 7.55 (dd, J = 1.3, 7.9 Hz, 1H), 7.50–7.42 (m, 2H), 4.38 (s, 2H), 2.78 (s, 3H).[1]

-

¹³C{¹H} NMR (125 MHz, MeOD): δ 135.8, 133.3, 132.6, 131.2, 130.4, 129.0, 50.7, 33.6.[1]

-

HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0573.[1]

Applications in Organic Synthesis

Benzenemethanamine, 2-chloro-N-methyl- is a precursor for the synthesis of more complex molecules. The secondary amine functionality is a key reactive site for N-alkylation, N-acylation, and other C-N bond-forming reactions, enabling the construction of diverse molecular scaffolds.

While direct, multi-step syntheses of marketed drugs starting from this specific molecule are not abundantly found in readily available literature, its structural motifs are present in various biologically active compounds. The following represents a potential synthetic application based on its chemical reactivity.

Hypothetical Application: Synthesis of a Substituted Benzodiazepine Analog

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of benzodiazepine cores often involves the cyclization of an appropriately substituted aminobenzophenone derivative. Benzenemethanamine, 2-chloro-N-methyl- could potentially be elaborated into a precursor for such a cyclization.

The following workflow outlines a hypothetical multi-step synthesis to illustrate the utility of Benzenemethanamine, 2-chloro-N-methyl- as a starting material.

This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the potential of Benzenemethanamine, 2-chloro-N-methyl- as a versatile starting material. Further exploration of its reactivity will undoubtedly unveil new synthetic pathways to novel and biologically important molecules.

References

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Benzenemethanamine, 2-chloro-N-methyl-, a compound of interest in synthetic chemistry and as a potential scaffold for drug discovery. This document collates available data on its chemical and physical properties, synthesis protocols, and current understanding of its biological relevance.

Chemical and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-Chloro-N-methylbenzylamine) is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with a chlorine atom and a methylaminomethyl group. The presence of the chlorine atom and the secondary amine functionality makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of Benzenemethanamine, 2-chloro-N-methyl-

| Property | Value | Source |

| CAS Number | 94-64-4 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| IUPAC Name | 1-(2-chlorophenyl)-N-methylmethanamine | [1] |

| Synonyms | 2-Chloro-N-methylbenzylamine, o-Chloro-N-methylbenzylamine | [1] |

| Appearance | Colorless to pale yellow liquid | Commercially available |

| Boiling Point | 225-226 °C | Commercially available |

| Density | 1.110 g/mL at 25 °C | Commercially available |

| Refractive Index | n20/D 1.543 (lit.) | Commercially available |

Synthesis and Experimental Protocols

The synthesis of Benzenemethanamine, 2-chloro-N-methyl- can be achieved through various synthetic routes. A common and effective method is the reductive amination of 2-chlorobenzaldehyde. This approach involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine.

A general workflow for the synthesis of Benzenemethanamine, 2-chloro-N-methyl- is depicted below:

Experimental Protocol: Reductive Amination

A detailed experimental protocol for a similar reductive amination to produce secondary N-methylamines has been described in the literature. The following is a representative procedure adapted for the synthesis of the title compound.

Materials:

-

2-chlorobenzaldehyde

-

N-Boc-N-methylamine

-

Chlorodimethylsilane (Me₂SiHCl)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Diethyl ether

-

Hexane

-

Chloroform

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile, add chlorodimethylsilane (3 equivalents) at room temperature.

-

Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the starting material, add methanol (5 equivalents) and heat the reaction mixture to 40 °C.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

To the resulting solid, add diethyl ether and stir vigorously, followed by filtration.

-

Wash the solid with diethyl ether and hexane.

-

Further purification can be achieved by recrystallization or column chromatography to yield the hydrochloride salt of Benzenemethanamine, 2-chloro-N-methyl-.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available data on the specific biological activity, pharmacology, and mechanism of action of Benzenemethanamine, 2-chloro-N-methyl-. The primary application of this compound appears to be as a versatile chemical intermediate for the synthesis of more complex molecules.

Role as a Synthetic Intermediate

The structure of Benzenemethanamine, 2-chloro-N-methyl- makes it a valuable building block in medicinal chemistry. The secondary amine can be further functionalized, and the chloro-substituted benzene ring can participate in various coupling reactions to build molecular complexity.

Derivatives and their Biological Activities

While information on the parent compound is scarce, a nitro-substituted derivative, Benzenemethanamine, 2-chloro-N-methyl-5-nitro- , has been identified as a compound of interest in research targeting the Ebola virus. A doctoral thesis mentions this compound in a list of small molecules for the development of antivirals against the Ebola virus matrix protein VP40[2]. This suggests that the 2-chloro-N-methyl-benzenemethanamine scaffold could be a starting point for the design of novel antiviral agents.

The logical relationship for exploring the potential of this chemical scaffold is outlined below:

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

Table 2: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source: [1]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

Benzenemethanamine, 2-chloro-N-methyl- is a well-characterized chemical intermediate with established synthetic routes. While its own biological activity remains largely unexplored, its utility as a scaffold for the synthesis of potentially bioactive molecules is evident from the literature, particularly in the context of antiviral research. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors, while also highlighting the need for further investigation into its pharmacological profile.

References

A Technical Guide to the Safe Handling of Benzenemethanamine, 2-chloro-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Benzenemethanamine, 2-chloro-N-methyl-, a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is identified by the CAS number 94-64-4.[1] Its molecular formula is C₈H₁₀ClN, and it has a molecular weight of 155.62 g/mol .[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | PubChem[1] |

| Molecular Weight | 155.62 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-chlorophenyl)-N-methylmethanamine | PubChem[1] |

| CAS Number | 94-64-4 | PubChem[1] |

| Synonyms | 2-Chlorobenzylmethylamine, EINECS 202-350-1 | PubChem[1] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Pictogram:

Danger

Safety and Handling Precautions

Proper handling procedures are essential to minimize the risk of exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety goggles or a face shield.[2] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2] |

| Respiratory Protection | Handle in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |

Safe Handling Practices

-

Ventilation: Always handle in a well-ventilated place.[4]

-

Avoid Contact: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[4][5]

-

Prevent Dust and Aerosols: Avoid the formation of dust and aerosols.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| If Swallowed | Get medical help.[4] Rinse mouth.[4] |

| If on Skin | Wash with plenty of water.[4] If skin irritation occurs, get medical help.[4] Take off contaminated clothing and wash it before reuse.[4] |

| If in Eyes | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical help.[4] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[4] Get medical help if you feel unwell.[4] |

Storage and Disposal

Proper storage and disposal are critical to maintaining the chemical's integrity and preventing environmental contamination.

Storage

-

Store in a well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store in a dry and cool place.[4]

-

Store locked up.[4]

-

Store apart from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not pour chemicals down the drain or release them into the environment.[2]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling Benzenemethanamine, 2-chloro-N-methyl- in a laboratory setting.

Caption: A logical workflow for the safe handling of chemicals in a laboratory.

Emergency Response Protocol

In case of an accidental spill or release, follow this emergency protocol.

Caption: A flowchart for responding to a chemical spill in the laboratory.

Note on Experimental Protocols: This guide focuses on the safety and handling of Benzenemethanamine, 2-chloro-N-methyl-. Detailed experimental protocols for its use are beyond the scope of this document and should be developed and reviewed by qualified personnel in accordance with institutional safety policies. No specific signaling pathways involving this compound were identified in the reviewed safety literature.

References

Methodological & Application

Application Notes and Protocols: Benzenemethanamine, 2-chloro-N-methyl- in Cross-Coupling Reactions

These application notes, therefore, provide a general overview of how a molecule like "Benzenemethanamine, 2-chloro-N-methyl-" could theoretically be utilized in the context of palladium-catalyzed cross-coupling reactions, drawing parallels from structurally similar compounds. The protocols provided are illustrative and based on established methodologies for related reagents.

Theoretical Applications in Cross-Coupling Reactions

"Benzenemethanamine, 2-chloro-N-methyl-" possesses structural features that suggest its potential as a ligand precursor in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the secondary amine can coordinate to a metal center, and the ortho-chloro substituent on the benzene ring provides a site for oxidative addition or C-H activation, potentially leading to the formation of a palladacycle. Such cyclometalated palladium complexes are often stable and serve as efficient precatalysts in a variety of cross-coupling reactions.

Potential Cross-Coupling Applications:

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A palladacycle derived from "Benzenemethanamine, 2-chloro-N-methyl-" could potentially catalyze the coupling of various aryl or vinyl halides with boronic acids or their derivatives.

-

Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. The palladacycle could be an effective catalyst for the arylation or vinylation of olefins.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalyst could facilitate the synthesis of arylamines.

Hypothetical Experimental Protocols

The following are generalized protocols for cross-coupling reactions where a palladacycle derived from "Benzenemethanamine, 2-chloro-N-methyl-" might be employed as a catalyst. These are not based on cited experiments for the specific reagent but are representative of the field.

I. Synthesis of a Hypothetical Palladacycle Precatalyst

The first step would be the formation of the active catalyst, a palladacycle, through the reaction of "Benzenemethanamine, 2-chloro-N-methyl-" with a palladium(II) salt.

Materials:

-

Benzenemethanamine, 2-chloro-N-methyl-

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Benzenemethanamine, 2-chloro-N-methyl- (1.0 mmol) and sodium acetate (1.0 mmol) in methanol (20 mL).

-

To this solution, add palladium(II) acetate (1.0 mmol).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, cool the reaction to room temperature.

-

The resulting precipitate, the dimeric palladacycle, is collected by filtration, washed with cold methanol, and dried under vacuum.

II. General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical procedure for the cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Hypothetical Palladacycle Precatalyst (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene/Water (4:1 mixture, 5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the aryl bromide, arylboronic acid, hypothetical palladacycle precatalyst, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the progress of the reaction by GC-MS or TLC.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

As no experimental data for "Benzenemethanamine, 2-chloro-N-methyl-" in cross-coupling reactions was found, a table of quantitative data cannot be provided. For a hypothetical reaction, such a table would typically include:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | - |

| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 24 | - |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the hypothetical palladacycle and its application in a Suzuki-Miyaura coupling reaction.

Caption: Synthesis of a hypothetical palladacycle.

Caption: Workflow for a Suzuki-Miyaura coupling.

Synthesis of Bioactive Derivatives from 2-Chloro-N-methylbenzenemethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methylbenzenemethanamine is a versatile secondary amine that serves as a valuable starting material for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of the nucleophilic secondary amine group, coupled with the substituted benzyl moiety, allows for a variety of chemical transformations, including N-acylation, N-alkylation, and the formation of urea and thiourea derivatives. These modifications can lead to compounds with a range of biological activities, including antibacterial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of several classes of derivatives from 2-chloro-N-methylbenzenemethanamine, along with a discussion of their potential biological relevance and associated signaling pathways.

I. Synthesis of N-Acyl Derivatives

The N-acylation of 2-chloro-N-methylbenzenemethanamine introduces an amide functionality, a common feature in many biologically active molecules. This reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

Application Note: Synthesis of N-(2-chlorobenzyl)-N-methylamides

N-(2-chlorobenzyl)-N-methylamides are a class of compounds that have been investigated for their potential biological activities. For instance, derivatives of the closely related primary amine, 2-chlorobenzylamine, have demonstrated antibacterial activity. The introduction of an N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Experimental Protocol: Synthesis of N-(2-chlorobenzyl)-N-methyl-3-methylbut-2-enamide

This protocol is adapted from the synthesis of the analogous primary amide, which has shown antibacterial activity against Escherichia coli and Staphylococcus aureus[1].

Materials:

-

2-Chloro-N-methylbenzenemethanamine

-

3-Methylbut-2-enoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for column chromatography

Procedure:

-

To a solution of 3-methylbut-2-enoic acid (1.2 mmol) in anhydrous DCM (20 mL) at 0 °C, add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol).

-

Stir the mixture for 10 minutes, then add a solution of 2-chloro-N-methylbenzenemethanamine (1.0 mmol) in anhydrous DCM (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-